PDE10A Inhibitory Activity: Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate Establishes Baseline Scaffold Potency
Ethyl 1-Methyl-2,4-dioxopiperidine-3-carboxylate (CAS 93758-44-2) exhibits an IC₅₀ of 480 nM against human PDE10A (amino acids 14 to 779) using a [3H]-labeled cyclic nucleotide substrate after 1 hour beta counting [1]. This serves as a baseline potency reference for the N-methyl-2,4-dioxopiperidine-3-carboxylate scaffold class. In contrast, a more elaborated derivative (BDBM142536) containing this core scaffold demonstrates an IC₅₀ of 0.0998 nM against PDE10 [2]. The 480 nM potency of the parent scaffold is insufficient for therapeutic candidacy but establishes a validated starting point for medicinal chemistry optimization.
| Evidence Dimension | PDE10A enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 480 nM |
| Comparator Or Baseline | Optimized derivative (BDBM142536): 0.0998 nM |
| Quantified Difference | ~4,800-fold improvement achievable via scaffold elaboration |
| Conditions | Inhibition of human PDE10A (amino acids 14 to 779) using [3H]-labeled cyclic nucleotide substrate after 1 hr beta counting |
Why This Matters
This quantifies the starting potency of the unelaborated scaffold, enabling medicinal chemists to benchmark SAR progress and justify procurement of the parent building block for hit-to-lead optimization programs targeting PDE10-related indications.
- [1] BindingDB. BDBM50049933: IC₅₀ = 480 nM for inhibition of human PDE10A (amino acids 14 to 779). Assay: [3H]-labeled cyclic nucleotide substrate after 1 hr beta counting. View Source
- [2] BindingDB. BDBM142536 (US8933224, 129): IC₅₀ = 0.0998 nM at pH 7.5 for PDE10 inhibition. View Source
